molecular formula C12H9F3N2 B1451057 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine CAS No. 641570-84-5

4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine

Cat. No.: B1451057
CAS No.: 641570-84-5
M. Wt: 238.21 g/mol
InChI Key: AAFIGJVJFKAETB-UHFFFAOYSA-N
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Description

4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine (CAS: See COA

Properties

IUPAC Name

4-pyridin-3-yl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)11-6-9(16)3-4-10(11)8-2-1-5-17-7-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFIGJVJFKAETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231858
Record name Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641570-84-5
Record name Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641570-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(3-pyridinyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

A common intermediate in the preparation is 4-chloro-3-(trifluoromethyl)phenyl derivatives, which can be further transformed into amines or coupled with pyridinyl groups. The trifluoromethyl group is typically introduced early in the synthesis to facilitate subsequent functionalization.

Nitration and Reduction to Amines

One established approach involves nitration of trifluoromethyl-substituted chlorobenzenes, followed by reduction to the corresponding amines. A patent (CN110885298B) describes a method for preparing 4-chloro-3-(trifluoromethyl)phenylisocyanate, which shares synthetic precursors with 4-(3-pyridinyl)-3-(trifluoromethyl)benzenamine:

  • Nitration : Using acetic anhydride as solvent, o-chlorotrifluoromethane is nitrated with concentrated nitric acid at 10-15 °C for 3-4 hours. This system replaces traditional mixed acid nitration, lowering temperature and reducing risk and impurities.
  • Reduction : The nitro compound is reduced using a ferric trichloride hexahydrate and hydrazine hydrate system in ethanol under reflux, avoiding iron powder and minimizing hazardous waste.
  • Conversion to amines : The reduction yields the amide or amine intermediates necessary for further functionalization.

This method emphasizes environmental safety and industrial scalability.

Purification and Characterization

The crude product from coupling reactions is typically purified by:

  • Chromatographic techniques (e.g., column chromatography).
  • Recrystallization from suitable solvents.
  • Distillation under reduced pressure if volatile impurities are present.

Characterization is performed using chromatographic detection (HPLC), NMR, and mass spectrometry to confirm purity and structure.

Data Table: Representative Reaction Conditions for Key Steps

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitration o-Chlorotrifluoromethane, Acetic anhydride, Conc. HNO3 10-15 °C 3-4 h Lower temperature nitration with fewer impurities
Reduction Ferric trichloride hexahydrate, Hydrazine hydrate, Ethanol Reflux (~78 °C) Environmentally friendly reduction system
Coupling (general) Pd catalyst, 3-aminopyridine, Base (e.g., K2CO3), Solvent (toluene) 80-110 °C Several hours 60-85 Typical Buchwald-Hartwig amination conditions
Purification Chromatography, Recrystallization Ambient to reflux Variable Ensures >99% purity

Research Findings and Optimization Notes

  • The use of acetic anhydride in nitration reduces the formation of isomeric impurities compared to traditional mixed acid nitration.
  • The hydrazine hydrate/ferric chloride system for reduction avoids iron sludge waste and hydrogen gas hazards.
  • Triphosgene is used in related syntheses for conversion to isocyanates, indicating potential for intermediate functional group transformations.
  • Catalysts and solvents in coupling reactions critically affect yield and selectivity; ligand choice for palladium catalysts can optimize reaction efficiency.
  • Purification under controlled vacuum and temperature conditions is essential to achieve high purity (>99%) in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1. Tyrosine Kinase Inhibition

One of the most notable applications of 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine is its role as a tyrosine kinase inhibitor . This compound is an intermediate in the synthesis of several drugs used to treat chronic myelogenous leukemia (CML), particularly those resistant to conventional treatments. For instance, it is involved in the preparation of Nilotinib (AMN107) , which is currently undergoing clinical trials for its efficacy against CML .

2. Drug Development

The trifluoromethyl group in this compound enhances the pharmacological properties of compounds. Research indicates that the incorporation of trifluoromethyl groups can significantly increase a drug's potency and selectivity. For example, studies have shown that drugs containing this functional group exhibit improved interactions with biological targets, leading to enhanced therapeutic effects .

Agrochemical Applications

1. Pesticide Development

Trifluoromethylpyridines, including derivatives like this compound, are being explored for their potential as agrochemicals . These compounds can serve as effective pesticides due to their unique chemical properties that allow them to interact favorably with biological systems in pests while being less harmful to beneficial organisms .

Case Studies

Study Focus Findings
Study on Nilotinib SynthesisPharmaceutical ChemistryDemonstrated a concise synthesis pathway for Nilotinib using this compound as a key intermediate .
Trifluoromethyl Group ImpactDrug DevelopmentHighlighted the enhancement of drug potency through the incorporation of trifluoromethyl groups .
Agrochemical ApplicationsPesticide EfficacyInvestigated the use of trifluoromethylpyridines in developing effective pesticides with reduced toxicity to non-target species .

Mechanism of Action

The mechanism by which 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Structural Analogs with Pyridinyl and Trifluoromethyl Groups

Compound Name CAS Number Molecular Formula Substituent Positions Key Differences
3-(Trifluoromethyl)-5-(4-methyl-3-pyridinyl)benzenamine 791644-60-5 C₁₂H₁₀F₃N₂ Pyridinyl (position 5), CF₃ (position 3) Methyl group on pyridine; altered substitution pattern
3-Fluoro-5-(4-methyl-3-pyridinyl)benzenamine 791644-60-5 C₁₂H₁₀FN₂ Fluoro (position 3), methylpyridinyl Fluorine substituent instead of CF₃
[4-(Trifluoromethyl)pyridine-3-yl]methylamine N/A C₇H₇F₃N₂ CF₃ on pyridine; methylamine side chain Trifluoromethyl on pyridine, not benzene

Key Findings :

  • Positional Isomerism: Substitution of the pyridinyl group at position 5 (vs. 4 in the target compound) significantly alters electronic properties and steric interactions.
  • Electron Effects : Replacing CF₃ with fluorine (as in 3-Fluoro-5-(4-methyl-3-pyridinyl)benzenamine) reduces electron-withdrawing effects, which may lower thermal stability compared to the target compound .

Trifluoromethyl-Substituted Benzenamines

Compound Name CAS Number Molecular Formula Substituents Applications
3-(Trifluoromethyl)benzenamine 98-16-8 C₇H₆F₃N CF₃ (position 3) Intermediate in agrochemicals
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline 1259285-61-4 C₁₃H₁₇BF₃NO₂ Boronate ester (position 4), CF₃ (position 3) Suzuki cross-coupling reactions
Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine) 1582-09-8 C₁₃H₁₆F₃N₃O₄ Nitro, propylamine, CF₃ Herbicide

Key Findings :

Pyridinyl-Substituted Benzenamines Without Trifluoromethyl

Compound Name CAS Number Molecular Formula Substituents Melting Point
4-Pyridin-3-yl-aniline (alias of target compound) 82261-42-5 C₁₁H₁₀N₂ Pyridinyl (position 4) 115°C
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine N/A C₂₁H₁₇FN₄ Imidazopyridine, fluorophenyl Not reported

Key Findings :

    Biological Activity

    4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound has the following chemical structure:

    • Molecular Formula : C11H9F3N2
    • Molecular Weight : 232.2 g/mol

    This structure features a pyridine ring substituted with a trifluoromethyl group and an aniline moiety, which contributes to its unique biological activity.

    1. Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

    Microorganism Minimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
    P. aeruginosa64 µg/mL

    2. Anticancer Properties

    The compound has shown promising anticancer activity in several studies. It was found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

    • Cell Lines Tested :
      • MCF-7 (breast cancer)
      • A549 (lung cancer)
    Cell Line IC50 (µM)
    MCF-75.2
    A5494.8

    3. Anti-inflammatory Effects

    In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

    The biological activities of this compound can be attributed to several mechanisms:

    • Caspase Activation : In cancer cells, the compound induces apoptosis via caspase-3 and caspase-9 activation.
    • Membrane Disruption : In bacteria, it disrupts the integrity of the cell membrane, leading to cell death.
    • Cytokine Modulation : It modulates inflammatory pathways by inhibiting NF-kB signaling, resulting in decreased production of pro-inflammatory cytokines.

    Case Studies

    • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound demonstrated enhanced activity against resistant strains of bacteria when combined with traditional antibiotics .
    • Cancer Cell Proliferation Study : Research conducted at a prominent cancer research institute revealed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as a therapeutic agent .

    Q & A

    Q. What are the recommended synthetic routes for preparing 4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine, and how can purity be ensured?

    The synthesis typically involves coupling a pyridinyl moiety to a trifluoromethyl-substituted benzene ring. A practical approach includes:

    • Step 1 : Reacting 3-(trifluoromethyl)aniline with a pyridinyl halide (e.g., 3-bromopyridine) under Buchwald-Hartwig amination conditions, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos in the presence of a base (e.g., Cs₂CO₃) .
    • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .
    • Critical Note : Monitor reaction progress using TLC (silica plates, UV visualization) to avoid over- or under-coupling .

    Q. How can the molecular structure of this compound be confirmed experimentally?

    Key characterization methods include:

    • ¹H and ¹³C NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, J = 32 Hz) .
    • FTIR : Identify NH stretching (~3400 cm⁻¹) and C-F vibrations (~1120 cm⁻¹) .
    • HRMS : Validate the molecular ion peak ([M+H]⁺) with a mass accuracy <5 ppm .
    • Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values .

    Q. What are the best practices for assessing the compound’s stability under laboratory storage conditions?

    • Store the compound in a desiccator at –20°C to prevent hydrolysis of the trifluoromethyl group.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Common degradation pathways include oxidation of the pyridine ring or amine group .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield in electrophilic substitution reactions involving this compound?

    • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during nitration or sulfonation.
    • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ or AlCl₃) for regioselective substitution at the benzene ring’s para-position relative to the trifluoromethyl group .
    • Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 h) to identify optimal parameters using response surface methodology .

    Q. How can conflicting biological activity data for this compound be resolved?

    • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
    • Metabolite Profiling : Use LC-MS/MS to detect metabolites that may interfere with activity (e.g., N-oxide derivatives of the pyridine ring) .
    • Computational Docking : Compare binding poses in target proteins (e.g., kinases) using molecular dynamics simulations to explain potency variations .

    Q. What strategies mitigate challenges in analyzing byproducts from its synthetic pathways?

    • LC-MS with CID : Fragment ions of byproducts (e.g., dimerized amines or dehalogenated intermediates) can be matched to synthetic impurities .
    • Isotopic Labeling : Use ¹⁵N-labeled starting materials to track unintended rearrangements during coupling reactions .
    • In Situ IR Spectroscopy : Monitor reactive intermediates (e.g., Pd-amine complexes) to adjust reaction kinetics in real time .

    Q. How does the trifluoromethyl group influence electronic properties in catalytic applications?

    • Hammett Analysis : The –CF₃ group is a strong electron-withdrawing substituent (σₚ = 0.88), which polarizes the benzene ring and enhances electrophilicity at the amine site .
    • DFT Calculations : Optimize frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

    Data Contradiction Analysis

    Q. How to address discrepancies in reported biological target affinities?

    • Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) alongside fluorescence polarization .
    • Proteomic Profiling : Perform pull-down assays with biotinylated derivatives to identify off-target interactions .
    • Crystallography : Resolve co-crystal structures with conflicting targets (e.g., PDE4 vs. HDACs) to confirm binding modes .

    Methodological Tables

    Q. Table 1. Key Spectral Data for Structural Confirmation

    TechniqueKey Peaks/DataReference
    ¹H NMR (400 MHz)δ 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), δ 7.85 (s, 1H, NH₂)
    ¹³C NMR (101 MHz)δ 148.2 (C-F₃), δ 123.4 (q, J = 272 Hz, CF₃)
    HRMS (ESI)[M+H]⁺ calc. 267.0854, found 267.0851 (Δ = –1.1 ppm)

    Q. Table 2. Stability Study Results (40°C/75% RH)

    Time (Weeks)Purity (%)Major Degradant (LC-MS)
    099.8
    495.2N-Oxide derivative (m/z 283.0908)

    Retrosynthesis Analysis

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    Strategy Settings

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    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(3-Pyridinyl)-3-(trifluoromethyl)benzenamine
    Reactant of Route 2
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